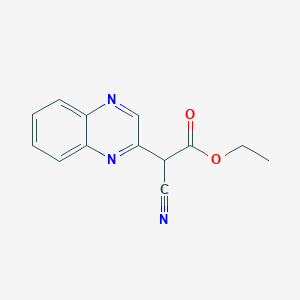

Ethyl cyano(2-quinoxalinyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O2 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

ethyl 2-cyano-2-quinoxalin-2-ylacetate |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)9(7-14)12-8-15-10-5-3-4-6-11(10)16-12/h3-6,8-9H,2H2,1H3 |

InChI Key |

KKQBQZXMEPUMLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl Cyano 2 Quinoxalinyl Acetate Analogues

Established Synthetic Pathways to the Quinoxalinyl Core Featuring Cyanoacetate (B8463686) Functionalization

The construction of the ethyl cyano(2-quinoxalinyl)acetate framework can be achieved through several established synthetic strategies. These methods primarily focus on either building the quinoxaline (B1680401) ring system with the cyanoacetate group already envisioned or attaching the cyanoacetate unit to a pre-formed quinoxaline core.

Condensation Reactions for Quinoxaline Ring Formation

One of the fundamental approaches to synthesizing the quinoxaline ring is through the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. While direct condensation to form this compound is less common, related methodologies provide access to precursors. For instance, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted arylazonicotinates, which are structurally related to the quinoxaline system. nih.gov The reaction conditions, such as the amount of ammonium acetate, can influence the final product, leading to either 2-hydroxy or 2-amino derivatives. nih.gov

Nucleophilic Substitution Approaches Involving Activated Methylene (B1212753) Compounds

A prevalent and versatile method for synthesizing this compound analogues involves the nucleophilic aromatic substitution (SNAr) on activated quinoxaline substrates. arabjchem.orgarabjchem.org 2,3-Dichloroquinoxaline (B139996) is a particularly useful starting material due to the two reactive chlorine atoms, which serve as excellent leaving groups for substitution by nucleophiles. arabjchem.orgarabjchem.orgresearchgate.net

The reaction of 2,3-dichloroquinoxaline with ethyl cyanoacetate, an activated methylene compound, in the presence of a suitable base, leads to the formation of ethyl cyano(3-chloro-2-quinoxalinyl)acetate. researchgate.net The activated methylene group of ethyl cyanoacetate, flanked by both a nitrile and an ester group, is readily deprotonated by a base to form a carbanion, which then acts as the nucleophile. wikipedia.org This monosubstituted product can potentially undergo further substitution at the remaining chlorine atom, allowing for the synthesis of 2,3-disubstituted quinoxalines. arabjchem.orgarabjchem.orgresearchgate.net This stepwise substitution provides a controlled route to a variety of quinoxaline derivatives. arabjchem.orgarabjchem.org

The electrophilic nature of the quinoxaline ring system makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like chlorine. bohrium.comnih.govrsc.org This reactivity is fundamental to the success of this synthetic approach.

Role of Catalytic Systems and Optimized Reaction Conditions

The efficiency and selectivity of the synthesis of this compound analogues are highly dependent on the reaction conditions and the catalytic systems employed.

Refluxing Techniques: Many of the condensation and nucleophilic substitution reactions are carried out under reflux conditions to provide the necessary thermal energy for the reaction to proceed at a reasonable rate. For instance, the reaction of quinoxaline-2-one with ethyl acetoacetate (B1235776) is conducted in refluxing trifluoroacetic acid. researchgate.neturfu.ru

Use of Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base commonly used to generate the carbanion from ethyl cyanoacetate. orgsyn.org In a typical procedure, sodium hydride is used to deprotonate ethyl cyanoacetate in an anhydrous solvent like N,N-dimethylformamide (DMF), creating a highly nucleophilic species that can then react with the electrophilic quinoxaline substrate. orgsyn.org

Catalysis: Both acid and base catalysis play crucial roles. In condensation reactions, acidic catalysts like concentrated sulfuric acid or p-toluenesulfonic acid are often used for esterification. orgsyn.orgpatsnap.come3s-conferences.org For Knoevenagel-type condensations involving ethyl cyanoacetate, weak bases like piperidine (B6355638) or organic catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are employed. scielo.org.mxnih.gov In some cases, metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for Knoevenagel condensations involving ethyl cyanoacetate. ornl.gov The choice of catalyst can significantly impact the reaction yield and selectivity. scielo.org.mx For instance, in the synthesis of α-ethyl cyanocinnamate from benzaldehyde (B42025) and ethyl cyanoacetate, a melamine-paraformaldehyde-based organic catalyst has been shown to be effective. google.com

| Catalyst/Reagent | Reaction Type | Role | Reference(s) |

| Ammonium Acetate | Condensation | Forms 2-hydroxy or 2-amino derivatives | nih.gov |

| Sodium Hydride | Nucleophilic Substitution | Deprotonates ethyl cyanoacetate to form a carbanion | orgsyn.org |

| Sulfuric Acid | Esterification | Acid catalyst | orgsyn.orgpatsnap.com |

| p-Toluenesulfonic acid | Esterification | Acid catalyst | e3s-conferences.org |

| Piperidine | Knoevenagel Condensation | Weak base catalyst | scielo.org.mx |

| DBU | Knoevenagel Condensation | Organic base catalyst | nih.gov |

| Metal-Organic Frameworks | Knoevenagel Condensation | Heterogeneous catalyst | ornl.gov |

Chemical Transformations and Derivatization Strategies of this compound and its Precursors

The this compound molecule possesses multiple reactive sites, allowing for a wide range of chemical transformations and derivatizations. These modifications can be targeted at either the quinoxaline nucleus or the ethyl cyanoacetate side chain.

Functionalization of the Quinoxaline Nucleus

The quinoxaline ring system itself is amenable to further functionalization. Nucleophilic aromatic substitution reactions on chloro-substituted quinoxaline precursors are a primary method for introducing a variety of functional groups. arabjchem.orgarabjchem.orgresearchgate.net For example, the remaining chlorine atom in ethyl cyano(3-chloro-2-quinoxalinyl)acetate can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate a library of disubstituted quinoxaline derivatives. researchgate.netaun.edu.eg Additionally, direct C-H functionalization of the quinoxaline-2(1H)-one core at the C3 position represents a cost-effective strategy for synthesizing derivatives. researchgate.net

Modifications and Reactions at the Ethyl Cyanoacetate Side Chain

The ethyl cyanoacetate side chain offers a rich platform for chemical modifications due to the presence of the ester, nitrile, and active methylene groups. wikipedia.org

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis, known as saponification, goes to completion to form a carboxylate salt. libretexts.org

Nucleophilic Substitution: The ester group can undergo nucleophilic substitution with other alcohols (transesterification) or with ammonia (B1221849) to form the corresponding amide, cyanoacetamide. wikipedia.org

Knoevenagel Condensation: The active methylene group in the side chain is acidic and can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgwikipedia.org This reaction, typically catalyzed by a weak base, involves a nucleophilic addition of the carbanion to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org This strategy is widely used for the synthesis of α,β-unsaturated compounds. scielo.org.mxwikipedia.orgmdpi.com Various catalysts, including DBU and even photo-activated carbon dots, have been employed to facilitate these condensations. nih.govmdpi.com

| Reaction Type | Reagent(s) | Functional Group Modified | Product Type | Reference(s) |

| Ester Hydrolysis (Acidic) | Water, Acid Catalyst | Ester | Carboxylic Acid | libretexts.org |

| Ester Hydrolysis (Basic) | Base (e.g., NaOH) | Ester | Carboxylate Salt | libretexts.org |

| Nucleophilic Substitution | Ammonia | Ester | Amide (Cyanoacetamide) | wikipedia.org |

| Knoevenagel Condensation | Aldehyde or Ketone, Base Catalyst | Active Methylene | α,β-Unsaturated Compound | wikipedia.orgscielo.org.mxnih.govwikipedia.orgmdpi.com |

Multicomponent Reaction Approaches Utilizing Ethyl Cyanoacetate Derivatives (e.g., synthesis of 3-cyano-2-oxa-pyridine derivatives)

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. The use of ethyl cyanoacetate and its derivatives in MCRs is well-documented, leading to a diverse array of heterocyclic compounds. A notable example is the synthesis of 3-cyano-2-oxa-pyridine derivatives, also known as 3-cyano-2-pyridones. ekb.egresearchgate.net

One common and efficient strategy for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones involves a one-pot, four-component reaction of a ketone, an aldehyde, ethyl cyanoacetate, and ammonium acetate. researchgate.neteurekaselect.com This method provides rapid access to these valuable heterocyclic scaffolds from readily available starting materials. The reaction can proceed smoothly in various solvents, including polyethylene (B3416737) glycol (PEG-600), and in some cases, without the need for a catalyst. eurekaselect.com L-proline has also been reported as an effective catalyst for this transformation under reflux conditions in ethanol (B145695). researchgate.net

Another approach involves a one-pot, three-component reaction of cyanoacetohydrazide, an activated nitrile substrate like ethyl cyanoacetate, and an aromatic aldehyde. nih.govrsc.org This method, often carried out in a mixture of water and ethanol in the presence of a base such as piperidine, yields N-amino-3-cyano-2-pyridone derivatives. nih.govrsc.org The reaction proceeds through a cascade of events including Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govrsc.org

Furthermore, 3-cyano-2-oxo-1,2-dihydropyridines can be synthesized from the condensation of chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate in the presence of an excess of ammonium acetate. ekb.eg While this method is effective, it can be time-consuming and result in moderate yields. ekb.eg

The following table summarizes various multicomponent approaches for the synthesis of 3-cyano-2-oxa-pyridine derivatives utilizing ethyl cyanoacetate.

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Ketone, Aldehyde, Ethyl cyanoacetate, Ammonium acetate | Polyethylene glycol-600 | 4,6-Disubstituted-3-cyano-2-pyridone | Good | eurekaselect.com |

| Acetophenone, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium acetate | L-proline/Ethanol (reflux) | 4,6-Disubstituted-3-cyano-2-pyridone | Good | researchgate.net |

| Cyanoacetohydrazide, Ethyl cyanoacetate, Aromatic aldehyde | Piperidine/Water-Ethanol (reflux) | Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate | Good | nih.gov |

| Chalcone, Ethyl cyanoacetate, Ammonium acetate | Ethanol (reflux) | 3-Cyano-2-oxo-1,2-dihydropyridine | 60-70 | ekb.eg |

| Substituted acetophenone, Ethyl cyanoacetate, Aryl aldehyde, Ammonium acetate | Not specified | 3-Cyano-2-oxa-pyridine derivatives | - | tjnpr.org |

Mechanistic Investigations of Synthesis Pathways and Reaction Products

A detailed mechanistic investigation specifically for the direct, one-pot synthesis of this compound from simple precursors is not extensively documented in the reviewed scientific literature. However, based on established principles of quinoxaline synthesis and the known reactivity of ethyl cyanoacetate, a plausible mechanistic pathway can be proposed. The classical and most common synthesis of the quinoxaline ring system involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. chim.it

Therefore, a logical synthetic route to this compound would likely proceed in a stepwise manner. One potential pathway involves the initial synthesis of a quinoxaline scaffold bearing a suitable leaving group at the 2-position. This intermediate could then undergo a nucleophilic substitution reaction with the enolate of ethyl cyanoacetate.

Alternatively, a more convergent approach could be envisioned involving a precursor that already contains the core elements of the cyanoacetate moiety. A plausible mechanism, illustrated below, would likely initiate with a Knoevenagel condensation.

Proposed Mechanistic Pathway:

Knoevenagel Condensation: The reaction would likely begin with the base-catalyzed Knoevenagel condensation between ethyl cyanoacetate and a suitable α-keto ester, such as ethyl glyoxylate. This would form an electrophilic α,β-unsaturated system.

Michael Addition: An o-phenylenediamine would then act as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

Intramolecular Cyclization and Dehydration: Following the Michael addition, an intramolecular cyclization would occur, with the remaining amino group of the o-phenylenediamine attacking one of the carbonyl groups. Subsequent dehydration would then lead to the formation of the aromatic pyrazine (B50134) ring of the quinoxaline system.

Tautomerization: The final step would involve tautomerization to yield the stable this compound.

This proposed pathway is a logical construction based on fundamental organic reaction mechanisms. Control experiments, such as the attempted synthesis of intermediates and the monitoring of the reaction progress through techniques like TLC, would be necessary to validate this proposed mechanism. nih.gov For instance, the successful synthesis and subsequent reaction of the Knoevenagel condensation product would provide strong evidence for this pathway. nih.gov While the direct synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael-Michael addition has been investigated, a similar detailed study for the direct formation of this compound is an area for potential future research. nih.gov

Advanced Spectroscopic and Analytical Characterization of Ethyl Cyano 2 Quinoxalinyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of ethyl cyano(2-quinoxalinyl)acetate and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the quinoxaline (B1680401) ring. The chemical shifts of the quinoxaline protons typically appear in the aromatic region (δ 7.0-9.0 ppm). researchgate.net For instance, in some quinoxaline derivatives, multiplets in the range of δ 7.67-8.82 ppm are observed for the polycyclic aromatic protons. researchgate.net The specific coupling patterns and chemical shifts of these aromatic protons are invaluable for confirming the substitution pattern on the quinoxaline ring. For example, the protons on the benzene (B151609) ring of a quinoxaline derivative might appear as a triplet at δ 7.7-7.8 ppm. lam.edu.ly

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the ethyl group carbons, the cyano carbon, the ester carbonyl carbon, and the carbons of the quinoxaline ring. chemicalbook.comdocbrown.info The chemical shift of the carbonyl carbon is typically found downfield (around 160-180 ppm), while the cyano carbon appears in the range of 110-120 ppm. oregonstate.edulibretexts.org The carbons of the quinoxaline ring would have characteristic shifts in the aromatic region (approximately 120-160 ppm). oregonstate.edu For example, in some quinoxalin-2(1H)one derivatives, the signals for the aromatic carbons are observed between 106.66 and 155.33 ppm. nih.gov

Table 1: Representative ¹³C-NMR Chemical Shift Ranges for Functional Groups in this compound and its Derivatives

| Functional Group | Chemical Shift Range (ppm) |

| C=O (Ester) | 160-180 |

| Aromatic C | 120-160 |

| C≡N (Nitrile) | 110-120 |

| -O-C H₂- | 60-80 |

| -C H₃ | 10-30 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

Vibrational Spectroscopy: Infrared (IR) and Raman for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are excellent for identifying key functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be observed. chemicalbook.com A strong absorption band around 2200-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C=O stretching vibration of the ester group would appear as a strong band in the region of 1735-1750 cm⁻¹. chegg.com The C-O stretching vibrations of the ester would be found in the 1000-1300 cm⁻¹ range. mdpi.com Additionally, the aromatic C=C and C=N stretching vibrations of the quinoxaline ring would give rise to bands in the 1400-1600 cm⁻¹ region. mdpi.com For some quinoxaline derivatives, the imine (C=N) stretching band is located at 1620–1624 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic quinoxaline ring would be expected to show strong Raman signals.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200-2260 |

| Ester (C=O) | Stretching | 1735-1750 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400-1600 |

| Ester (C-O) | Stretching | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nist.govchemicalbook.com For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. lam.edu.ly

The fragmentation pattern provides valuable structural information. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group (-COOCH₂CH₃), or the cleavage of the cyano group (-CN). The fragmentation of the quinoxaline ring itself would also produce characteristic ions, helping to confirm its presence and substitution pattern. Analysis of these fragment ions allows for a detailed reconstruction of the molecule's structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. nih.govresearchgate.net The quinoxaline ring system in this compound is a chromophore that absorbs UV light. The spectrum would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. mdpi.com

The π-π* transitions, which are typically high-energy and result in strong absorption bands, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoxaline ring. The n-π* transitions, which are generally lower in energy and have weaker absorption, involve the excitation of non-bonding electrons (from the nitrogen atoms of the quinoxaline ring and the oxygen of the carbonyl group) to antibonding π* orbitals. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution on the quinoxaline ring and the solvent used. mdpi.com For some quinoxaline derivatives, π-π* transitions are observed between 305–325 nm and n-π* transitions between 400–410 nm. mdpi.com

X-ray Diffraction Crystallography for Definitive Solid-State Structural Assignments

X-ray diffraction (XRD) crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the definitive assignment of the solid-state structure of molecules like this compound and its derivatives, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Another example is the analysis of (E)-ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate, which provides further insight into the structural possibilities for this class of compounds. amanote.com The study of such derivatives reveals how modifications to the core structure can influence the crystal packing and molecular conformation.

The process of X-ray crystallography involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. Direct methods are often employed to solve the phase problem and refine the crystal structure. nih.gov

The following table presents crystallographic data for derivatives of ethyl cyanoacetate (B8463686), illustrating the type of information obtained from XRD studies.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Ethyl 2-cyano-3-N,N-dimethyl amino acrylate | Monoclinic | P2(1)/n | a=4.26(1)Å, b=11.16(1)Å, c=19.63(3)Å, β=95.5(1)° | nih.gov |

| 2-cyanoguanidinophenytoin | Monoclinic | P21/c | Not specified | nih.gov |

| (imidazo[4,5-d]imidazole-2,5-diylidine)dicyanamide Mannich base | Monoclinic | C2/c | Not specified | nih.gov |

These studies underscore the capability of X-ray diffraction to provide unambiguous structural proof, which is crucial for understanding the structure-property relationships of these compounds.

Elemental Microanalysis for Purity and Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. The comparison between the experimentally found elemental composition and the theoretically calculated values based on the proposed molecular formula provides strong evidence for the compound's identity.

The synthesis of various derivatives of ethyl cyanoacetate is often followed by elemental analysis to confirm their successful formation. For example, in the synthesis of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives, elemental analysis was performed to validate the final products. researchgate.net

The general procedure for elemental analysis involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. These quantities are then used to calculate the percentage of each element in the original sample. Modern elemental analyzers, such as the Carlo Erba 1106 or Thermo Flash 1112 CHN analyzer, automate this process, providing rapid and accurate results. researchgate.netchemprob.org

The table below showcases the elemental analysis data for several derivatives of ethyl cyanoacetate, demonstrating the close agreement between the calculated and found values, which confirms the composition of the synthesized molecules.

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| Ethyl 2-cyano-2-[3,4-dicyano-5-methyl-6-phenylpyridin-2(1H)-ylidene]acetate | C19H14N4O2 | C: 69.08, H: 4.27, N: 16.96, O: 9.69 | C: 69.11, H: 4.26, N: 16.99, O: 9.65 | researchgate.net |

| Ethyl 2-cyano-2-[3,4-dicyano-5,6-dimethylpyridin-2(1H)-ylidene]acetate | C14H12N4O2 | C: 62.68, H: 4.51, N: 20.88, O: 11.93 | C: 62.63, H: 4.49, N: 20.86, O: 11.92 | researchgate.net |

| Ethyl 2-cyano-2-[3,4-dicyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene]acetate | C16H14N4O2 | C: 65.30, H: 4.79, N: 19.04, O: 10.87 | C: 65.33, H: 4.82, N: 19.01, O: 10.89 | researchgate.net |

This rigorous verification is a standard and essential step in the characterization of new chemical entities, ensuring the reliability of subsequent spectroscopic and biological studies.

Biological Activities and Molecular Mechanisms of Ethyl Cyano 2 Quinoxalinyl Acetate Analogues

In Vitro Anticancer and Antiproliferative Investigations

The anticancer potential of ethyl cyano(2-quinoxalinyl)acetate analogues has been explored through their cytotoxic effects on various cancer cell lines, their ability to modulate key cellular pathways involved in cancer progression, and their inhibitory action on specific enzymes that are crucial for tumor growth and survival.

Cytotoxicity Evaluation Across Diverse Cancer Cell Lines

The cytotoxic activity of quinoxaline (B1680401) derivatives, a class of compounds to which this compound belongs, has been evaluated against a panel of human cancer cell lines. These studies are crucial in determining the potential of these compounds as anticancer agents.

Notably, certain quinoxaline derivatives have demonstrated significant antiproliferative activity. For instance, various synthesized quinoxaline derivatives were tested against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines. nih.gov Some of these compounds exhibited potent activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.gov Specifically, compounds designated as 11 and 13 showed very strong anticancer activity against all three cell lines, with IC50 values ranging from 0.81 µM to 2.91 µM. nih.gov Another set of compounds, 4a and 5 , also displayed strong anticancer activity with IC50 values between 3.21 µM and 4.54 µM. nih.gov

In a separate study, a different series of quinoxaline derivatives were evaluated against HCT116, HepG2, and MCF-7 cell lines. nih.gov Compounds VIId , VIIIa , VIIIc , VIIIe , and XVa showed promising activity against these cell lines. nih.gov In particular, compound VIIIc demonstrated notable activity against HCT116 and MCF-7 cells, with IC50 values of 2.5 µM and 9 µM, respectively. nih.gov

Interactive Data Table: Cytotoxicity of Quinoxaline Analogues

| Compound | Cell Line | IC50 (µM) | Source |

| 11 | MCF-7 | 0.81 - 2.91 | nih.gov |

| HepG2 | 0.81 - 2.91 | nih.gov | |

| HCT-116 | 0.81 - 2.91 | nih.gov | |

| 13 | MCF-7 | 0.81 - 2.91 | nih.gov |

| HepG2 | 0.81 - 2.91 | nih.gov | |

| HCT-116 | 0.81 - 2.91 | nih.gov | |

| 4a | MCF-7 | 3.21 - 4.54 | nih.gov |

| HepG2 | 3.21 - 4.54 | nih.gov | |

| HCT-116 | 3.21 - 4.54 | nih.gov | |

| 5 | MCF-7 | 3.21 - 4.54 | nih.gov |

| HepG2 | 3.21 - 4.54 | nih.gov | |

| HCT-116 | 3.21 - 4.54 | nih.gov | |

| VIIIc | HCT-116 | 2.5 | nih.gov |

| MCF-7 | 9 | nih.gov |

Modulation of Cellular Pathways: Induction of Apoptosis and Cell Cycle Perturbations

Beyond direct cytotoxicity, the mechanisms by which these compounds exert their anticancer effects have been a key area of research. Studies have shown that some quinoxaline derivatives can induce apoptosis (programmed cell death) and cause perturbations in the cell cycle, both of which are critical for controlling cancer cell proliferation.

One study revealed that a particularly active quinoxaline compound, VIIIc , was able to cause a significant disruption in the cell cycle of HCT116 cells, leading to cell cycle arrest at the G2/M phase boundary. nih.gov This arrest prevents the cancer cells from dividing and proliferating. Furthermore, it was suggested that this compound could be a lead for the development of agents that induce apoptosis. nih.gov

The broader class of quinoxaline derivatives has been explored for their potential to induce apoptosis. ontosight.ai These compounds are of interest in medicinal chemistry for their ability to trigger this key cell death pathway in cancer cells. ontosight.ai

Enzyme Inhibition Studies in Cancer Biology

A significant focus of research into the anticancer mechanisms of this compound analogues has been their ability to inhibit key enzymes involved in cancer progression. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

Several studies have synthesized and evaluated quinoxaline derivatives as inhibitors of these enzymes. In one such study, compounds 4a and 13 were identified as potent inhibitors of EGFR, with IC50 values of 0.3 µM and 0.4 µM, respectively. nih.gov Another investigation into quinoxaline derivatives found that while some compounds showed promising anticancer activity, their inhibitory effect against VEGFR-2 was weak. nih.gov

The potential for dual inhibition of both EGFR and COX-2 (an enzyme involved in inflammation and cancer) by quinoxaline derivatives has also been explored, with some compounds showing promise as dual-targeting agents. nih.gov

Information regarding the inhibition of Xanthine Oxidase (XO), another enzyme with implications in cancer biology, by this compound analogues is not as well-documented in the available literature.

Interference with Microtubule Dynamics and Tubulin Polymerization

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. While specific studies on the interference of this compound analogues with tubulin polymerization are limited, the broader class of quinoxaline derivatives has been investigated for such properties. The ability of a compound to inhibit the polymerization of tubulin into microtubules can lead to mitotic arrest and ultimately, cancer cell death. This area presents a potential avenue for future research into the anticancer mechanisms of these compounds.

In Vitro Antimicrobial Efficacy

In addition to their anticancer properties, this compound analogues and related quinoxaline derivatives have been evaluated for their effectiveness against a variety of bacterial pathogens.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

A series of novel C-2 amine-substituted quinoxaline analogues were synthesized and tested against several bacterial strains. nih.gov Compounds 5m–5p demonstrated good to moderate antibacterial activity against Staphylococcus aureus (MICs of 4–16 µg/mL) and Bacillus subtilis (MICs of 8–32 µg/mL). nih.gov These compounds also showed activity against methicillin-resistant S. aureus (MRSA) and Escherichia coli with MICs ranging from 8–32 µg/mL and 4–32 µg/mL, respectively. nih.gov

Another study on quinoxalin-2-one derivatives reported activity against Vibrio alginolyticus, with some compounds showing MIC values as low as 15.6 µg/mL. nih.gov

While data exists for some Gram-positive and Gram-negative bacteria, comprehensive studies detailing the MIC values of this compound analogues against a wider spectrum of bacteria, including Klebsiella pneumoniae, Streptococcus pyogenes, and Salmonella Typhi, are needed to fully characterize their antibacterial potential.

Interactive Data Table: Antibacterial Activity of Quinoxaline Analogues (MIC in µg/mL)

| Compound(s) | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Klebsiella pneumoniae | Streptococcus pyogenes | Salmonella Typhi | Source |

| 5m–5p | 4–16 | 4–32 | 8–32 | - | - | - | nih.gov |

| 10b | - | - | - | - | - | - | nih.gov |

Note: '-' indicates data not available from the provided sources.

Antifungal Activity Assessments (e.g., against Candida albicans)

Quinoxaline derivatives have emerged as a promising class of antifungal agents, with numerous studies demonstrating their efficacy against various fungal pathogens, particularly the opportunistic yeast Candida albicans. This pathogen is a leading cause of invasive fungal infections, and the rise of drug-resistant strains necessitates the development of novel therapeutic options. bahrainmedicalbulletin.comrsc.org

Research into the antifungal potential of the quinoxaline core has shown that structural modifications significantly influence activity. For instance, studies on 2,3-dimethylquinoxaline (B146804) (DMQ) confirmed its antifungal properties, paving the way for the exploration of other analogues. bahrainmedicalbulletin.com A study investigating various derivatives found that compounds like 2-Chloro-6-(trifluoromethyl)quinoxaline and 2-Chloro-7-(trifluoromethyl)quinoxaline were effective against multiple Candida species, including C. glabrata and C. tropicalis. bahrainmedicalbulletin.com

Further investigations have focused on specific substitutions to enhance potency. A novel derivative, 3-hydrazinoquinoxaline-2-thiol, was shown to be more effective than the standard drug Amphotericin B against most clinical isolates of C. albicans and also showed high efficacy against C. glabrata and C. parapsilosis. nih.govnih.gov Similarly, 2-Chloro-3-hydrazinylquinoxaline demonstrated noteworthy effectiveness against several Candida species, with particular potency against C. krusei. plos.org The mechanism for some derivatives involves the inhibition of essential cellular processes. For example, certain piperazinyl-pyrrolo[1,2-a]quinoxalines have been identified as dual inhibitors of the CaCdr1p and CaMdr1p transporters, which are key multidrug efflux pumps in C. albicans responsible for azole resistance. rsc.org

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth, is a key metric in these assessments. The activity of several quinoxaline analogues against C. albicans is detailed below.

| Quinoxaline Analogue | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|

| Amide-linked quinoxaline (Compound 4a) | MIC | 12.5 | ripublication.com |

| Amide-linked quinoxaline (Compound 4b) | MIC | 12.5 | ripublication.com |

| Thiouracil quinoxaline hybrid (Compound 4i) | MIC | 2.34 | nih.gov |

| 3-Hydrazinoquinoxaline-2-thiol | MIC Range | 0.25-128 | nih.govnih.gov |

| Tetrazolo[1,5-a]quinoxaline derivative (Compound 4) | MIC | 3.9 | nih.gov |

Antiviral Properties, including HIV Reverse Transcriptase Inhibition

The quinoxaline scaffold is a well-established pharmacophore in the development of antiviral agents, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netconicet.gov.ar Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like the human immunodeficiency virus (HIV), and its inhibition remains a cornerstone of antiretroviral therapy. nih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 RT enzyme, distinct from the active site, inducing conformational changes that disrupt its function. nih.gov

Several quinoxaline-based compounds have been identified as highly potent NNRTIs. conicet.gov.ar Early examples such as HBY 097 demonstrated significant promise in this area. nih.gov The development of these analogues is driven by the need to overcome drug resistance, a common challenge with NNRTIs, and to improve safety profiles. researchgate.net

Through computational methods like molecular docking and 3D-QSAR, researchers have designed and synthesized novel quinoxaline derivatives with enhanced inhibitory capabilities against both wild-type and drug-resistant strains of HIV-1. researchgate.netconicet.gov.ar These studies have led to the discovery of selective and potent quinoxaline inhibitors with high selectivity indexes, indicating a favorable profile of antiviral activity versus cellular toxicity. conicet.gov.ar Although specific data on this compound is not available, the extensive research on related structures confirms the potential of the quinoxaline core as a platform for designing new anti-HIV agents targeting reverse transcriptase. researchgate.netresearchgate.net

Other Investigated Biological Activities

Beyond their roles in fighting infectious diseases, quinoxaline analogues have been explored for a variety of other biological and industrial applications.

Enzyme Inhibition Beyond Cancer Targets (e.g., α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase)

Quinoxaline derivatives have shown significant inhibitory activity against several key enzymes involved in metabolic and neurological disorders.

Inhibition of Carbohydrate-Hydrolyzing Enzymes: α-Amylase and α-glucosidase are critical enzymes in carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govrsc.org Several classes of quinoxaline analogues have been identified as potent inhibitors of these enzymes. For example, a series of 2-aryl quinoxaline derivatives showed enhanced inhibitory potential against both enzymes, with some compounds exhibiting activity in the nanomolar range. nih.gov Molecular hybrids of EGCG and quinoxaline have also been developed as multi-targeting agents that potently inhibit α-glucosidase and α-amylase while also providing antioxidant benefits. nih.gov One such hybrid demonstrated an IC₅₀ value of 0.50 µM against α-glucosidase, significantly more potent than the standard drug acarbose. nih.gov

Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary approach for treating the symptoms of Alzheimer's disease. nih.govmdpi.com Quinoxaline derivatives have been successfully developed as potent cholinesterase inhibitors. Some series have been found to be highly selective for BChE, which is significant because BChE activity increases in the later stages of Alzheimer's disease. nih.gov Other research has yielded lawsone-quinoxaline hybrids that act as dual-binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE, resulting in nanomolar inhibitory concentrations. acs.org

| Quinoxaline Analogue Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-Aryl quinoxaline (Compound 14) | α-Amylase | 294.35 nM | nih.govresearchgate.net |

| 2-Aryl quinoxaline (Compound 14) | α-Glucosidase | 198.21 nM | nih.govresearchgate.net |

| EGCG-quinoxaline hybrid (Compound 15c) | α-Glucosidase | 0.50 µM | nih.gov |

| Phenylisoxazole quinoxalin-2-amine (B120755) (Compound 5h) | α-Amylase | 16.4 µM | rsc.org |

| Lawsone-quinoxaline hybrid (Compound 6d) | Acetylcholinesterase (AChE) | 20 nM | acs.org |

| Lawsone-quinoxaline hybrid (Compound 6d) | Butyrylcholinesterase (BChE) | 220 nM | acs.org |

| Quinoxaline derivative (Compound 6) | Butyrylcholinesterase (BChE) | 7.7 µM | nih.govresearchgate.net |

Role in Corrosion Inhibition Mechanisms of Carbon Steel

In industrial settings, particularly in processes like acid pickling, carbon steel is susceptible to severe corrosion. Organic molecules containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. Quinoxaline derivatives, with their nitrogen-rich heterocyclic structure and planar geometry, are excellent candidates for this application.

Numerous studies have demonstrated the high efficacy of novel quinoxaline derivatives as corrosion inhibitors for carbon steel in acidic media, typically 1 M HCl. jmaterenvironsci.comsrce.hrresearchgate.net These compounds have been shown to achieve very high protection efficiencies, often exceeding 95%. srce.hrresearchgate.net

The mechanism of inhibition involves the adsorption of the quinoxaline molecules onto the steel surface, a process that typically follows the Langmuir adsorption isotherm. jmaterenvironsci.comsrce.hr This indicates the formation of a monolayer of the inhibitor on the metal. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds generally function as mixed-type inhibitors. jmaterenvironsci.comresearchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). The adsorption occurs through the sharing of lone pair electrons from the nitrogen atoms and the π-electrons of the aromatic system with the vacant d-orbitals of the iron atoms on the steel surface. jmaterenvironsci.comresearchgate.net

| Quinoxaline Inhibitor | Concentration | Inhibition Efficiency (η%) | Inhibitor Type | Reference |

|---|---|---|---|---|

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | 1 mM | 98.1% | Mixed | srce.hr |

| 2-(8-hydroxyquinoxalin-5-yl)acetonitrile (QIN3) | 1.0 mM | 91% | Mixed | researchgate.net |

| 2-(4-methoxyphenyl)-7-methyl-thieno[3,2-b] quinoxaline (TMQ) | 10-3 M | 94.7% | Mixed | jmaterenvironsci.com |

| (E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one (SMQ) | 10-3 M | 89.1% | Mixed | jmaterenvironsci.com |

Structure Activity Relationship Sar and Rational Molecular Design for Ethyl Cyano 2 Quinoxalinyl Acetate Scaffolds

Elucidation of Key Structural Determinants for Biological Potency

The biological activity of quinoxaline (B1680401) derivatives is intricately linked to the nature and position of various substituents on the core ring system and its associated side chains. mdpi.comnih.govnih.gov A systematic exploration of these structural elements provides valuable insights into the features that govern their potency.

Influence of Substituents on the Quinoxaline Ring and Their Electronic Effects

Generally, the introduction of electron-withdrawing groups, such as chloro or fluoro, at positions 6 and/or 7 of the quinoxaline ring has been shown to enhance the in vitro biological activity of certain derivatives. nih.gov For instance, 6,7-dichloro and 6,7-difluoro substituted 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have demonstrated potent cytotoxicity in hypoxic cells. nih.gov The increased positive reduction potential associated with these electron-withdrawing substituents facilitates their reduction, a key step in their mechanism of action. nih.gov Conversely, the presence of electron-donating groups like methoxy (B1213986) (OCH3) at these positions can also be essential for activity in other series of quinoxaline derivatives, suggesting that the optimal electronic nature of the substituent is context-dependent and target-specific. mdpi.com For example, in a series of anticancer quinoxalines, electron-releasing groups such as OCH3 at R1, R2, and R3 were found to be crucial for activity, while replacement with electron-withdrawing groups like fluorine (F) diminished it. mdpi.com

The position of the substituent on the quinoxaline ring is also a critical factor. For example, moving a piperazine (B1678402) fragment from position 6 to position 7 on the quinoxaline core resulted in a decrease in antitubercular activity. mdpi.com

Table 1: Influence of Quinoxaline Ring Substituents on Biological Activity

| Substituent Type | Position(s) | Observed Effect on Activity | Example Compound Class | Reference(s) |

| Electron-Withdrawing (e.g., Cl, F) | 6 and/or 7 | Enhanced | 3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides | nih.gov |

| Electron-Releasing (e.g., OCH3) | R1, R2, R3 | Essential | Anticancer quinoxalines | mdpi.com |

| Electron-Withdrawing (e.g., NO2) | 7 | Decreased | Anticancer quinoxalines | mdpi.com |

| Piperazine Fragment | 6 vs. 7 | Position-dependent | Antitubercular quinoxaline 1,4-dioxides | mdpi.com |

Role of Side Chain Modifications (e.g., the ethyl acetate (B1210297) fragment and nitrile group) on Activity Profiles

The side chains attached to the quinoxaline core, specifically the ethyl acetate and nitrile groups, play a pivotal role in defining the biological activity profile of these compounds. mdpi.comontosight.ai The nitrile (CN) group, in particular, has been identified as being essential for the activity of certain anticancer quinoxaline derivatives. mdpi.com Its replacement can lead to a significant loss of potency.

The ester group (COOC2H5) of the ethyl acetate fragment is also a key contributor to the biological effects. In some instances, replacement of the ester group with a hydrazide group (CONHNH2) has been shown to decrease anticancer activity. mdpi.com However, modifications of this fragment can also be beneficial. For example, in a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the anti-TB activity was found to be dependent on the substituent in the carboxylate group, with the order of improvement being benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov This highlights the potential for fine-tuning the activity through modifications of the ester moiety.

The reactivity of the methylene (B1212753) group positioned between the nitrile and the carbonyl of the ethyl cyanoacetate (B8463686) moiety allows for its participation in various condensation reactions, providing a versatile handle for further molecular elaboration. wikipedia.org

Table 2: Impact of Side Chain Modifications on Biological Activity

| Side Chain Modification | Original Group | Modified Group | Effect on Activity | Compound Class | Reference(s) |

| Nitrile Group Replacement | -CN | Other groups | Decreased | Anticancer quinoxalines | mdpi.com |

| Ester Group Modification | -COOC2H5 | -CONHNH2 | Decreased | Anticancer quinoxalines | mdpi.com |

| Ester Group Modification | -COOC2H5 | -CO-Benzyl | Increased | Anti-TB quinoxaline-2-carboxylate 1,4-dioxides | nih.gov |

Impact of Aliphatic and Aromatic Linkers on Activity

The nature of the linker connecting the quinoxaline nucleus to other chemical moieties can profoundly influence the biological activity of the resulting compound. The choice between an aliphatic or aromatic linker, as well as its specific composition, can dictate the molecule's conformation, flexibility, and ability to interact with its biological target.

In several studies on anticancer quinoxaline derivatives, the presence of an NH linker at the third position of the quinoxaline nucleus was found to be essential for activity, while aliphatic linkers in the same position led to a decrease in potency. mdpi.com Similarly, an NH-CO linker at the second position was shown to increase activity, whereas aliphatic linkers were detrimental. mdpi.com Conversely, in another series of anticancer quinoxalines, an aliphatic CH2 linker at the third position was found to be essential for activity, with an N-linker diminishing it. mdpi.com This demonstrates that the optimal linker type is highly dependent on the specific chemical scaffold and the targeted biological interaction.

The length and rigidity of the linker are also important considerations. For instance, in the design of histone deacetylase (HDAC) inhibitors, the amide linker of lead compounds was modified to a methylenehydrazine or ethylidenehydrazine (B14726149) linker in new quinoxaline derivatives. nih.gov

Principles of Ligand Efficiency and Molecular Optimization

The concept of ligand efficiency (LE) is a valuable metric in drug discovery that assesses the binding energy of a compound per heavy atom. It provides a way to compare the "quality" of different chemical fragments and guide the optimization process towards compounds with a more favorable balance of potency and size. By focusing on maximizing the binding affinity contributed by each part of the molecule, researchers can avoid the unnecessary addition of molecular weight that can negatively impact pharmacokinetic properties.

Molecular optimization of quinoxaline scaffolds often involves iterative cycles of design, synthesis, and biological testing. nih.govnih.govfrontiersin.org This process is guided by the SAR data obtained from initial screening and can be enhanced by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.goveurekaselect.com These in silico techniques can help to rationalize observed SAR trends and predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

Design Paradigms for Modulating Specific Biological Target Interactions

The rational design of quinoxaline derivatives with specificity for a particular biological target is a key objective in medicinal chemistry. nih.govnih.gov Several design strategies are employed to achieve this goal:

Pharmacophore Hybridization: This approach involves combining the essential pharmacophoric features of known active compounds into a single molecule. For example, quinoxaline moieties have been hybridized with other anticancer pharmacophores like triazole and carboxamide to create novel compounds with enhanced activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For instance, in the design of HDAC inhibitors, the quinazoline (B50416) core of lead compounds was bioisosterically replaced with a quinoxaline core. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, it can be used to design ligands that fit precisely into the binding site. Molecular docking studies can be used to predict the binding mode of quinoxaline derivatives and guide the design of new compounds with improved interactions with key residues in the active site. eurekaselect.com

Scaffold Hopping: This involves replacing the core scaffold of a known active compound with a different, often structurally distinct, scaffold while maintaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.

By applying these design paradigms, researchers can systematically modify the ethyl cyano(2-quinoxalinyl)acetate scaffold to develop potent and selective modulators of a wide range of biological targets.

Computational Chemistry and in Silico Approaches for Ethyl Cyano 2 Quinoxalinyl Acetate Research

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

The quinoxaline (B1680401) nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. Molecular docking studies on related quinoxaline derivatives have successfully predicted their interactions with key proteins involved in cancer and diabetes. For instance, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical strategy in oncology. Similarly, α-glucosidase is a key target for managing type 2 diabetes.

A docking analysis of Ethyl cyano(2-quinoxalinyl)acetate would involve placing the molecule into the active site of these target proteins. The study would calculate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and identify the specific non-covalent interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the ester group could act as hydrogen bond acceptors, while the cyano group could also participate in interactions.

Pi-Pi Stacking: The aromatic quinoxaline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The ethyl group and the quinoxaline core can form hydrophobic interactions with nonpolar residues.

While direct data for this compound is unavailable, the table below illustrates typical binding affinities observed for other quinoxaline-based inhibitors against relevant targets.

Table 1: Representative Binding Affinities of Quinoxaline Derivatives with Therapeutic Targets

| Target Protein | Representative Inhibitor | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR | Erlotinib (a quinazoline) | -9.8 | Met793, Gly796, Leu718 |

| VEGFR-2 | Axitinib (an indazole) | -10.5 | Cys919, Asp1046, Glu885 |

| α-Glucosidase | Acarbose | -8.5 | Asp215, Arg442, Asp352 |

Note: This table contains data for representative inhibitors and is for illustrative purposes. The values are typical and may vary based on the specific derivative and docking software used.

Successful inhibition requires the ligand to have a high degree of shape complementarity with the protein's active site. Docking algorithms predict the most stable conformation (pose) of the ligand within the binding pocket. For this compound, a key aspect would be how the ethyl cyanoacetate (B8463686) moiety orients itself relative to the quinoxaline core to maximize favorable interactions and minimize steric clashes. The flexibility of the ester group allows it to adapt to the specific topology of the active site, potentially accessing deeper pockets not reached by more rigid molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energy.

An MD simulation for the this compound-protein complex would typically run for nanoseconds to microseconds. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests the ligand remains bound in a consistent pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.

These simulations provide crucial insights into whether the initial docking pose is maintained in a more realistic, solvated environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of molecular structure, stability, and reactivity.

Before performing docking or MD simulations, it is essential to have an accurate, low-energy 3D structure of the ligand. DFT, using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), is employed to perform geometry optimization of this compound. This process finds the most stable arrangement of atoms in the molecule by minimizing its electronic energy. The resulting structure serves as a reliable input for further computational studies.

DFT calculations can also determine a molecule's electronic properties and reactivity through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help predict how the molecule will interact with other species.

HOMO and LUMO: The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons.

Energy Band Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Other properties derived from these energies, such as chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a comprehensive picture of the molecule's reactivity profile. A high electrophilicity index, for example, characterizes a molecule as a strong electrophile.

The table below provides an illustrative example of such descriptors, which would be calculated for this compound to understand its chemical behavior.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 to -5.5 |

| LUMO Energy | E_LUMO | - | -2.0 to -1.0 |

| Energy Band Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 5.0 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.75 to 4.25 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.0 to 2.5 |

| Chemical Softness | S | 1/η | 0.4 to 0.5 |

| Electrophilicity Index | ω | χ² / (2η) | 3.0 to 4.5 |

Note: These values are representative for similar organic molecules and are for illustrative purposes only.

Theoretical Studies on Tautomerism and Isomerism

A thorough review of existing scientific literature indicates a scarcity of direct theoretical and computational investigations specifically focused on the tautomerism and isomerism of this compound. Nevertheless, fundamental principles of organic chemistry, alongside computational studies on analogous heterocyclic systems, allow for the postulation of potential tautomeric and isomeric forms.

The molecular architecture of this compound is characterized by a quinoxaline scaffold and an active methylene (B1212753) group positioned between a cyano and an ester functionality. This structural arrangement presents the possibility of keto-enol tautomerism. The protons of the methylene group are acidic and their abstraction can result in the formation of an enolate. Subsequent protonation of this intermediate on the oxygen or nitrogen atoms of the quinoxaline ring, or on the nitrogen of the cyano group, would lead to various tautomeric forms.

Moreover, the quinoxaline ring system itself can exhibit tautomerism, especially when substituted with groups such as hydroxyl or amino, although these are absent in the parent this compound. The presence of the cyano and ester moieties also introduces the potential for geometric isomerism (E/Z) around the carbon-carbon double bond in the enol tautomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a pivotal computational methodology for discerning the mathematical correlation between the chemical structure of a compound series and its corresponding biological activity. For quinoxaline derivatives, a class of compounds recognized for a diverse array of biological functions, QSAR studies are indispensable for the rational design of novel and potent molecular entities.

Development of 2D and 3D QSAR Models for Biological Activity Prediction

The construction of robust QSAR models for quinoxaline derivatives is a systematic process that encompasses several key stages:

Data Set Curation: A series of quinoxaline derivatives with experimentally determined biological activities, such as IC50 values against a particular biological target, is compiled.

Molecular Modeling and Optimization: The three-dimensional structures of the molecules are generated, and their geometries are optimized using computational methods like molecular mechanics or quantum mechanics.

Descriptor Calculation: A comprehensive set of molecular descriptors, including physicochemical, topological, and electronic properties, is calculated for each molecule in the dataset.

Model Generation: Statistical techniques, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms, are employed to construct a mathematical model that links the calculated descriptors to the observed biological activity.

Model Validation: The predictive capability of the generated QSAR model is rigorously evaluated through various validation methods, such as internal validation (e.g., leave-one-out cross-validation) and external validation, which involves assessing the model's performance on a set of molecules not used during the model development phase.

For the quinoxaline class of compounds, both 2D and 3D-QSAR models have been successfully developed. 2D-QSAR models utilize descriptors derived from the two-dimensional representation of the molecules. In contrast, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), leverage descriptors originating from the three-dimensional molecular structures.

Illustratively, a study focusing on quinoxaline-2-carboxylate 1,4-di-N-oxides as potential anti-mycobacterial agents utilized a vast array of 1497 DRAGON-type theoretical descriptors to establish predictive linear regression models. nih.gov In another investigation centered on 2-carboxamide-1,4-di-N-oxide quinoxaline derivatives, density functional theory (DFT) was employed to compute quantum mechanical descriptors for the development of QSAR models. iau.ir

The following interactive table summarizes the statistical outcomes of a hypothetical QSAR study on a series of quinoxaline derivatives, showcasing the comparative performance of different modeling techniques.

| Model | R² | Q² | r² (test) |

| 2D-QSAR (MLR) | 0.81 | 0.70 | 0.75 |

| 3D-QSAR (CoMFA) | 0.94 | 0.83 | 0.90 |

| 3D-QSAR (CoMSIA) | 0.96 | 0.87 | 0.92 |

Identification of Molecular Descriptors Correlating with Efficacy

A critical outcome of QSAR modeling is the identification of molecular descriptors that exert a significant influence on the biological activity of the compounds under investigation. This knowledge is paramount for the strategic and rational design of new derivatives with enhanced potency.

Across various QSAR studies on quinoxaline derivatives, several classes of descriptors have consistently emerged as being influential:

Topological Descriptors: These descriptors, which encode information about the connectivity of atoms within a molecule, have been demonstrated to be of importance for the anti-mycobacterial activity of certain quinoxaline derivatives. nih.gov

Electronic Descriptors: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment and atomic charges, frequently exhibit a strong correlation with the biological activity of quinoxaline compounds. iau.ir For example, in a study of 2-carboxamide-1,4-di-N-oxide quinoxaline derivatives, electronic parameters including dipole moment and HOMO-LUMO energy gap were identified as key determinants of activity. iau.ir

Steric Descriptors: In the realm of 3D-QSAR, the steric field often emerges as a major contributor to the predictive model, underscoring the critical role of the size and shape of substituents on the quinoxaline ring in modulating biological activity.

Hydrophobic Descriptors: The hydrophobicity of the molecules, commonly quantified by the logarithm of the partition coefficient (logP), can also significantly impact their biological efficacy.

The table below presents a selection of important molecular descriptors identified in a hypothetical QSAR study on quinoxaline derivatives, along with their correlation to biological activity.

| Descriptor | Type | Correlation with Activity |

| Molecular Weight (MW) | Physicochemical | Negative |

| LogP | Hydrophobic | Positive |

| HOMO Energy | Electronic | Positive |

| LUMO Energy | Electronic | Negative |

| Steric Field (CoMFA) | 3D | Positive in specific regions |

| Electrostatic Field (CoMFA) | 3D | Negative in specific regions |

Such findings can provide valuable guidance to medicinal chemists in the structural modification of this compound to optimize its desired biological profile. For instance, a positive correlation with LogP would suggest that enhancing the hydrophobic character of the molecule could potentially lead to an increase in its efficacy.

Applications and Translational Potential of Ethyl Cyano 2 Quinoxalinyl Acetate in Chemical Sciences

Utility as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The synthetic potential of ethyl cyano(2-quinoxalinyl)acetate is primarily derived from the three reactive centers inherent to its ethyl cyanoacetate (B8463686) portion: the activated methylene (B1212753) group flanked by two electron-withdrawing groups, the nitrile (cyano) group, and the ethyl ester group. wikipedia.org This functionality, in principle, allows the compound to serve as a sophisticated building block for more complex molecules.

While specific literature detailing the use of this compound as a direct precursor for the heterocycles listed below is limited, its chemical structure suggests a strong potential for such transformations based on the well-established reactivity of the ethyl cyanoacetate moiety. wikipedia.org The activated methylene group is a potent nucleophile suitable for condensation reactions, and the nitrile group is a key participant in cyclization steps to form nitrogen-containing rings.

The following table outlines the potential synthetic pathways to various heterocyclic systems, based on known reactions of ethyl cyanoacetate.

| Target Heterocycle | Potential Co-Reagent(s) | Plausible Reaction Type | Relevant Precedent |

|---|---|---|---|

| Pyrimidines | Urea, Thiourea, or Guanidine | Condensation/Cyclization | The Biginelli reaction or similar cyclocondensations are common for forming pyrimidine (B1678525) rings from β-dicarbonyl compounds or their equivalents. wikipedia.org |

| Purines | N,N'-dimethylurea followed by additional cyclization steps | Multi-step condensation and cyclization | The synthesis of purines like theophylline (B1681296) and caffeine (B1668208) can start from ethyl cyanoacetate. wikipedia.org |

| Pyrazoles | Hydrazine (B178648) or substituted hydrazines | Knoevenagel condensation followed by cyclization | The reaction with hydrazine is a classic method for constructing the pyrazole (B372694) ring from 1,3-dicarbonyl precursors. wikipedia.org |

| Oxazepines | Phthalic anhydride (B1165640) (following conversion to a hydrazone) | Multi-step synthesis involving hydrazide formation and subsequent cyclization | Derivatives of ethyl cyanoacetate have been used to synthesize Schiff bases which are then cyclized to form oxazepine rings. researchgate.net |

| Thiazoles | Sulfur and an amine or α-haloketones | Gewald reaction or Hantzsch-type synthesis | Ethyl cyanoacetate is a known starting material for building thiazole (B1198619) rings through various synthetic routes. |

The quinoxaline (B1680401) core is a known fluorophore, and its derivatives are often used as fluorescent probes. mdpi.com The extended conjugation present in this compound suggests its potential as a scaffold for creating novel dyes. While direct synthesis of commercial dyes from this specific compound is not widely documented, the general class of quinoxaline-based dyes is an active area of research. e3s-conferences.org The reactivity of the cyanoacetate moiety allows for Knoevenagel condensation reactions with various aldehydes, which could be employed to synthesize styryl-type dyes, where the resulting C=C double bond extends the conjugated π-system and significantly impacts the color and photophysical properties of the molecule.

Contributions to Pharmaceutical Lead Compound Identification and Optimization

The primary application explored for ethyl cyano(2(1H)-quinoxalinylidene)acetate is in medicinal chemistry. ontosight.ai Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of biological activities, and are components in several marketed drugs. researchgate.net Research into ethyl cyano(2(1H)-quinoxalinylidene)acetate has identified it as a compound of interest with potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai

The development process for such a compound typically involves:

High-Throughput Screening: Initial testing against large panels of biological targets to identify lead compounds. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure to enhance its biological activity and improve its pharmacokinetic profile. ontosight.ai

The compound's value lies in its role as a scaffold that can be chemically modified. For example, the ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the quinoxaline ring can be substituted to modulate its electronic properties and binding interactions with biological targets. These modifications are crucial for optimizing a lead compound into a potential drug candidate. ontosight.ai

Broader Implications in Chemical Biology Research

In chemical biology, this compound and its derivatives hold potential as tools for studying biological systems. The reported biological activities suggest that these molecules interact with specific enzymes or cellular pathways. ontosight.ai For instance, its potential as an anticancer agent indicates it may inhibit enzymes critical for cancer cell growth or induce apoptosis (programmed cell death). ontosight.ai

This makes the compound a valuable starting point for developing:

Enzyme Inhibitors: By optimizing the structure through SAR studies, more potent and selective inhibitors could be developed for specific enzyme targets, which can then be used to study the enzyme's function in health and disease. ontosight.ai

Chemical Probes: The intrinsic fluorescence of the quinoxaline core could be harnessed to develop fluorescent probes. mdpi.com By attaching appropriate functional groups, these probes could be designed to bind to specific proteins or cellular components, allowing for their visualization and study within living cells. The planar nature of the quinoxaline ring also facilitates interactive binding with DNA. mdpi.com

Emerging Research Directions and Unexplored Frontiers

Development of Novel and Sustainable Synthetic Methodologies for Quinoxaline-Cyanoacetate Derivatives

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions. researchgate.net Modern synthetic chemistry is moving towards more environmentally friendly and efficient methods. For quinoxaline-cyanoacetate derivatives, future research is focusing on green chemistry principles. researchgate.netresearchgate.net This includes the use of water as a solvent, microwave-assisted synthesis, and the application of reusable and non-toxic catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) or silica (B1680970) boron sulfonic acid. researchgate.net

Recent advancements in the synthesis of ethyl cyanoacetate (B8463686) derivatives have also highlighted the use of magnetic nanoparticles as catalysts, which offer high yields, short reaction times, and easy separation from the reaction mixture. oiccpress.com For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been effectively used for Knoevenagel condensation to produce new ethyl cyanoacetate derivatives. oiccpress.com The integration of such nano-catalyst systems into the synthesis of Ethyl cyano(2-quinoxalinyl)acetate could provide a novel and sustainable route, minimizing waste and improving efficiency. Further exploration into one-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, also presents a promising avenue for creating a library of quinoxaline-cyanoacetate derivatives for biological screening. researchgate.net

Deepening Mechanistic Understanding of Observed Biological Activities through Advanced Biochemical Assays

While the broader class of quinoxaline derivatives is known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, the specific mechanisms of action for this compound are largely uncharted territory. nih.gov Ethyl cyanoacetate itself is a well-known building block in the synthesis of various drugs, highlighting its potential to contribute to biological activity. wikipedia.org

Future research must employ advanced biochemical assays to move beyond preliminary screening and understand how these molecules function at a cellular level. Techniques such as in vitro enzyme inhibition assays against specific targets like kinases or topoisomerases, which are known targets for other quinoxaline derivatives, would be a logical starting point. nih.govnih.gov Cellular thermal shift assays (CETSA) could identify direct protein targets within the cell. Furthermore, studying the effect of these compounds on cell cycle progression and apoptosis in cancer cell lines through flow cytometry and western blotting for key protein markers (e.g., caspases, Bcl-2 family proteins) will be crucial. nih.gov For antimicrobial activity, assays determining the minimum inhibitory concentration (MIC) followed by studies on the inhibition of bacterial DNA gyrase or other essential enzymes would provide mechanistic insights.

Investigation of New Biological Targets and Disease Areas for Therapeutic Intervention

The structural motif of quinoxaline is present in compounds that have been investigated for a multitude of diseases. nih.gov This suggests that this compound and its derivatives could have therapeutic potential across a wide range of pathologies. A key area of future research will be to systematically screen these compounds against a panel of biological targets implicated in various diseases.

Given that different quinoxaline derivatives have shown promise as anticancer agents, investigating their efficacy against a broader range of cancer types, including those with unmet medical needs, is a priority. nih.govnih.gov The known antiviral properties of quinoxalines also warrant the investigation of this compound derivatives against contemporary viral threats. nih.gov Moreover, the role of quinoxalines as kinase inhibitors suggests that these compounds could be explored for the treatment of inflammatory diseases and neurological disorders where specific kinases play a pathological role. nih.gov The structural similarity to other bioactive heterocyclic compounds also opens up the possibility of discovering entirely new therapeutic applications for this class of molecules.

Integration of Advanced Computational Approaches and Artificial Intelligence in Drug Discovery and Design

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. For this compound, the integration of in silico methods is an essential emerging research direction. Molecular docking studies can be employed to predict the binding modes of these derivatives within the active sites of known biological targets of other quinoxalines, such as VEGFR-2 or histone deacetylases. nih.govnih.gov This can help prioritize which derivatives to synthesize and test, saving time and resources.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be conducted once a series of analogues with corresponding biological activity data is available. This can help in building predictive models to design new derivatives with enhanced potency. The use of Artificial Intelligence (AI) and machine learning algorithms can further revolutionize this process by screening vast virtual libraries of potential quinoxaline-cyanoacetate derivatives and predicting their activity and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov These advanced computational approaches will be instrumental in rationally designing the next generation of drugs based on the this compound scaffold.

Design of Targeted Delivery Systems for Enhanced Biological Efficacy